Urea mono(4-methylbenzenesulfonate)

Description

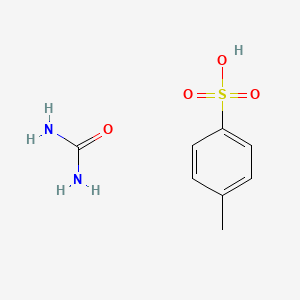

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.CH4N2O/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(3)4/h2-5H,1H3,(H,8,9,10);(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZAMHIUFAHSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21835-55-2 | |

| Record name | Urea, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21835-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20925165 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--carbamimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93384-72-6, 21835-55-2, 125520-86-7 | |

| Record name | Benzenesulfonic acid, 4-methyl-, reaction products with urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93384-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea mono(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021835552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, compd. with urea (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125520867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, compd. with urea (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--carbamimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uronium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA MONO(4-METHYLBENZENESULFONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70H99GCB9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Urea Mono(4-methylbenzenesulfonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Urea mono(4-methylbenzenesulfonate). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established data with theoretical considerations and general experimental protocols relevant to the characterization of organic salts.

Core Chemical and Physical Properties

Urea mono(4-methylbenzenesulfonate), also known as urea tosylate, is an organic salt formed from the reaction of urea, a weak base, and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid), a strong organic acid. Its chemical identity is well-established, and the available quantitative data is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | carbamoylazanium;4-methylbenzenesulfonate | PubChem[1] |

| CAS Number | 21835-55-2 | City Chemical LLC[2], ChemicalBook[3] |

| Molecular Formula | C₈H₁₂N₂O₄S | PubChem[1] |

| Molecular Weight | 232.26 g/mol | CymitQuimica[4] |

| Melting Point | 181-183 °C | ChemicalBook[3] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Physical State: Based on its melting point of 181-183 °C, Urea mono(4-methylbenzenesulfonate) is a solid at room temperature.

Solubility Profile (Predicted): While specific experimental solubility data is not available, a qualitative prediction can be made based on its constituent components. Both urea and p-toluenesulfonic acid are highly soluble in water and other polar solvents. Therefore, it is anticipated that Urea mono(4-methylbenzenesulfonate) will exhibit significant solubility in polar solvents such as water, ethanol, and methanol. Its solubility is expected to be lower in nonpolar organic solvents.

Acidity/Basicity (Predicted): As the salt of a strong acid (p-toluenesulfonic acid) and a very weak base (urea, pKb ≈ 13.9), an aqueous solution of Urea mono(4-methylbenzenesulfonate) is expected to be acidic due to the hydrolysis of the uronium cation. The specific pKa of the protonated urea in this salt is not documented.

Synthesis and Formation

Urea mono(4-methylbenzenesulfonate) is formed through a simple acid-base reaction between urea and p-toluenesulfonic acid.

Caption: Acid-base formation of Urea mono(4-methylbenzenesulfonate).

A general synthetic procedure would involve dissolving equimolar amounts of urea and p-toluenesulfonic acid in a suitable solvent, such as ethanol or water, followed by crystallization of the resulting salt.

Experimental Protocols

Due to the absence of specific published experimental methods for this compound, the following sections detail generalized protocols for determining key chemical properties of organic salts.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.

Caption: General workflow for melting point determination.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline Urea mono(4-methylbenzenesulfonate) is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point (181-183°C). The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Qualitative Solubility Assessment

This protocol outlines a general method for determining the solubility of a compound in various solvents.

Caption: General workflow for qualitative solubility testing.

Methodology:

-

Sample and Solvent Preparation: Approximately 10 mg of Urea mono(4-methylbenzenesulfonate) is weighed and placed into a small test tube.

-

Initial Test: 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added to the test tube. The mixture is vortexed or shaken vigorously for 1 minute at room temperature.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent at room temperature.

-

Heating: If the compound is not fully soluble at room temperature, the test tube is gently heated in a water bath.

-

Final Observation: After heating, the mixture is observed again. If the solid dissolves, it is classified as soluble with heating. If it remains undissolved, it is classified as insoluble. This process is repeated for a range of solvents with varying polarities.

Spectroscopic Data

-

¹H NMR: Would be expected to show signals for the aromatic protons of the tosylate group, the methyl protons of the tosylate group, and the protons of the uronium cation.

-

¹³C NMR: Would show characteristic peaks for the carbonyl carbon of urea and the aromatic and methyl carbons of the tosylate.

-

FT-IR: Would exhibit characteristic vibrational bands for N-H stretches (uronium), S=O stretches (sulfonate), and C=O stretch (urea).

-

Mass Spectrometry: Electrospray ionization (ESI) would likely show ions corresponding to the uronium cation (m/z ≈ 61) and the tosylate anion (m/z ≈ 171).

Conclusion

Urea mono(4-methylbenzenesulfonate) is a well-defined organic salt with a known melting point. While its fundamental identity is established, a comprehensive experimental characterization of its chemical properties, including boiling point, pKa, specific solubility, and spectroscopic data, is not widely available in the public domain. The information and protocols provided in this guide serve as a foundation for researchers and professionals in drug development, highlighting the established data and providing a framework for further experimental investigation. The predicted properties suggest it is a polar, water-soluble, acidic salt, but these characteristics require experimental confirmation.

References

Technical Guide: Properties and Applications of Urea, 4-methylbenzenesulfonate (1:1) (CAS 21835-55-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea, 4-methylbenzenesulfonate (1:1), also known as urea p-toluenesulfonate or urea tosylate, is a salt formed from the reaction of urea and p-toluenesulfonic acid. While not extensively studied as a singular entity, its components and derivatives are pivotal in organic synthesis, particularly in the construction of heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview of the known properties and primary applications of this compound, with a focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

The quantitative data for Urea, 4-methylbenzenesulfonate (1:1) is summarized in the table below. It is important to note that comprehensive experimental data for the salt itself is limited; some properties are inferred from its constituent parts, urea and p-toluenesulfonic acid.

| Property | Value | Source |

| CAS Number | 21835-55-2 | - |

| Molecular Formula | C₈H₁₂N₂O₄S | --INVALID-LINK-- |

| Molecular Weight | 232.26 g/mol | --INVALID-LINK-- |

| Melting Point | 181-183 °C | --INVALID-LINK-- |

| Appearance | White crystalline solid (inferred) | - |

| Solubility | Soluble in water, ethanol (inferred from components) | - |

Core Application: The Biginelli Reaction

The primary utility of urea, 4-methylbenzenesulfonate, or more commonly its components (urea and a sulfonic acid catalyst), lies in the Biginelli reaction . This one-pot, three-component condensation reaction is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Reaction Mechanism and the Role of Urea, 4-methylbenzenesulfonate

The Biginelli reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea). The reaction is acid-catalyzed, and this is where p-toluenesulfonic acid (p-TSA), a component of CAS 21835-55-2, plays a crucial role as a Brønsted acid catalyst. The likely mechanism involves the acid-catalyzed formation of an N-acylimine intermediate from the aldehyde and urea, which then undergoes a nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone ring.

The use of Urea, 4-methylbenzenesulfonate (1:1) can be seen as a convenient way to introduce both the urea component and the acid catalyst in a single reagent.

Caption: Proposed mechanism of the Biginelli reaction.

Synthesis of Bioactive Compounds

While Urea, 4-methylbenzenesulfonate (1:1) itself is not directly reported to have biological activity, it is instrumental in synthesizing compounds that do. A notable example is the synthesis of novel dihydropyrimidinone derivatives that exhibit antifungal properties.

Experimental Protocol: Synthesis of Antifungal Dihydropyrimidinones

The following is a representative experimental protocol adapted from the synthesis of dihydropyrimidinones using a derivative of the target compound. This illustrates the practical application of the Biginelli reaction in drug discovery.[1]

Materials:

-

4-formylphenyl-4-methylbenzenesulfonate (aldehyde component)

-

Ethyl acetoacetate or acetylacetone (β-dicarbonyl component)

-

Urea or thiourea

-

Cysteine (as a catalyst in this specific example; p-TSA is a more traditional catalyst)

-

Water and Ethanol (solvent)

Procedure:

-

An equimolar mixture of 4-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) is prepared.

-

A catalytic amount of p-toluenesulfonic acid (0.1 equiv) is added.

-

The mixture is suspended in a minimal amount of a suitable solvent (e.g., ethanol, or solvent-free).

-

The reaction mixture is heated (typically 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified, often by recrystallization from a suitable solvent like ethanol, to yield the pure dihydropyrimidinone.

Caption: General experimental workflow for the Biginelli synthesis of DHPMs.

Biological Activity of Synthesized Dihydropyrimidinones

A study on novel dihydropyrimidin-2(1H)-ones and their thione analogs, synthesized using a similar methodology, demonstrated their potential as antifungal agents. The antifungal activity of the synthesized compounds was evaluated against various fungal strains.

| Compound | Antifungal Activity (Inhibition Zone in mm) |

| Synthesized DHPM Derivative 1 | Moderate to good activity against Aspergillus fumigatus and Candida albicans |

| Synthesized DHPM Derivative 2 | Significant activity against Syncephalastrum racemosum |

| Synthesized DHPM Derivative 3 | Potent activity against Geotrichum candidum |

Note: The data presented is qualitative as the specific inhibition zone measurements were not provided in the abstract. The study highlights the potential of the Biginelli reaction, facilitated by reagents like urea and sulfonic acids, to generate libraries of bioactive compounds for screening.

Conclusion

Urea, 4-methylbenzenesulfonate (1:1) (CAS 21835-55-2) is a chemical compound whose primary significance in research and development lies in its role as a precursor and catalyst in the Biginelli reaction. This reaction is a powerful tool for the synthesis of dihydropyrimidinones, a class of compounds with a broad spectrum of biological activities, including potential antifungal applications. While direct biological data on the compound itself is scarce, its utility in generating diverse molecular scaffolds for drug discovery is well-established. Future research may explore the direct catalytic applications of the salt form and its potential advantages in various organic transformations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Characteristics of Urea p-Toluenesulfonate

This technical guide provides a comprehensive overview of the core physical characteristics of urea p-toluenesulfonate. The information is curated for professionals in research and development, offering detailed experimental protocols and structured data for ease of reference.

Core Physical and Chemical Properties

Urea p-toluenesulfonate (CAS RN: 21835-55-2), also known as uronium p-toluenesulfonate, is a salt formed from the acid-base reaction between urea and p-toluenesulfonic acid.[1] This composition dictates its physical and chemical behavior.

Data Summary

The quantitative physical characteristics of urea p-toluenesulfonate are summarized in the table below. It is important to distinguish this salt from the covalently-bonded compound N-(p-Toluenesulfonyl)urea (CAS RN: 1694-06-0), which has different properties.[2][3]

| Property | Value | Source |

| IUPAC Name | carbamoylazanium;4-methylbenzenesulfonate | [1] |

| CAS Number | 21835-55-2 | [4][5] |

| Molecular Formula | C₈H₁₂N₂O₄S | [1] |

| Molecular Weight | 232.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder (inferred) | [3][6][7] |

| Melting Point | Data not available; likely decomposes upon heating. | |

| Water Solubility | 777.9mg/L at 37 ºC for N-(p-Toluenesulfonyl)urea | [3] |

| Solubility | Soluble in DMSO and Methanol (Slightly) for N-(p-Toluenesulfonyl)urea | [3] |

Note: Specific experimental data for the melting point and solubility of urea p-toluenesulfonate is not widely published. The data for the related compound N-(p-Toluenesulfonyl)urea is provided for reference. The salt's ionic nature suggests it would be soluble in polar solvents.

Structural and Logical Relationships

The following diagram illustrates the formation of the urea p-toluenesulfonate salt from its constituent acid and base.

Caption: Formation of Urea p-Toluenesulfonate Salt.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of a solid organic compound like urea p-toluenesulfonate are provided below.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.[9]

-

Capillary Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.[10][11]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the sample holder. Place the thermometer in its designated well.[8]

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube filled with a high-boiling point oil (e.g., mineral oil).[9]

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat slowly, ensuring the temperature increases at a rate of about 1-2°C per minute near the expected melting point.[8][9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2.[11][12]

-

Cool Down: Allow the apparatus to cool before performing subsequent measurements. Use a fresh sample and a new capillary tube for each determination.[10]

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a molecule. The principle "like dissolves like" is a useful guideline.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipette (1 mL)

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, acetone, hexane, 5% aq. NaOH, 5% aq. HCl)

Procedure:

-

Sample Measurement: Place approximately 25 mg of the solid compound into a clean, dry test tube.[13]

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[14]

-

Mixing: Stir or vortex the mixture vigorously for 60 seconds.[14]

-

Observation: Observe the mixture closely.

-

Recording: Record the results for each solvent tested.

-

Acid-Base Testing: For water-insoluble compounds, test solubility in 5% NaOH and 5% HCl. Solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid suggests a basic functional group.[15][16]

Analytical Characterization Workflow

The following diagram outlines a logical workflow for the physical and spectral characterization of an unknown solid compound.

Caption: Workflow for Physical & Spectral Characterization.

Expected Spectral Characteristics

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (like DMSO-d₆), the proton NMR spectrum would be expected to show:

-

A singlet for the methyl (CH₃) protons on the toluene ring.

-

Two doublets in the aromatic region for the four protons on the benzene ring, characteristic of a para-substituted pattern.

-

A broad singlet for the protons of the protonated urea cation (-NH₃⁺ and -NH₂), which may exchange with residual water in the solvent. The urea protons themselves typically appear as a broad peak.[17][18]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for:

-

The methyl carbon.

-

The four unique carbons of the p-substituted aromatic ring.

-

The carbonyl carbon of the urea moiety.

-

-

FT-IR Spectroscopy: The infrared spectrum would be a superposition of the spectra of the p-toluenesulfonate anion and the uronium cation. Key expected absorptions include:

-

Strong S=O stretching bands from the sulfonate group.

-

N-H stretching bands from the protonated urea.

-

C=O stretching from the urea carbonyl group.

-

Bands corresponding to the aromatic ring C-H and C=C stretching.

-

References

- 1. Uronium p-toluenesulphonate | C8H12N2O4S | CID 137178664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(p-Toluenesulfonyl)urea | LGC Standards [lgcstandards.com]

- 3. chembk.com [chembk.com]

- 4. MONO-P-TOLUENESULFONATE UREA | 21835-55-2 [chemicalbook.com]

- 5. Mono-p-toluenesulfonate Urea - CAS 21835-55-2 - City Chemical LLC. [citychemical.com]

- 6. p-Toluenesulphonyl urea, 98% 1694-06-0 India [ottokemi.com]

- 7. Manufacturers of p-Toluenesulphonyl urea, 98%, CAS 1694-06-0, T 2178, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. researchgate.net [researchgate.net]

- 18. escholarship.org [escholarship.org]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery and History of Urea Tosylate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of the biological activity of urea tosylate compounds, specifically the sulfonylureas, marks a pivotal moment in medicinal chemistry and the treatment of metabolic diseases. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and mechanism of action of this important class of molecules. From their unexpected beginnings as byproducts of antibiotic research to their central role in the management of type 2 diabetes, the story of urea tosylates is a testament to the power of observation and scientific inquiry. This document will delve into the key scientific milestones, provide detailed experimental protocols for their synthesis, present collated quantitative data for representative compounds, and illustrate the core signaling pathways they modulate.

A Historical Journey: From Antibacterials to Antidiabetics

The history of urea tosylate compounds is intrinsically linked to the development of sulfonamide antibiotics in the 1930s and 1940s. While researching these novel antibacterial agents, scientists made an unexpected observation that would forever change the landscape of diabetes treatment.

In 1942, the French physician Marcel Janbon and his colleagues were studying a sulfonamide antibiotic, para-amino-sulfonamide-isopropyl-thiodiazole, for the treatment of typhoid fever.[1] They observed that some patients experienced severe hypoglycemia, sometimes leading to convulsions and coma.[2] This adverse effect, while problematic for an antibiotic, intrigued the physiologist Auguste Loubatières, who began to investigate the hypoglycemic properties of these compounds.[2] By 1946, Loubatières had demonstrated that these aryl sulfonylurea compounds stimulated the release of insulin from the pancreas, provided that some functional pancreatic β-cells were present.[1]

This groundbreaking work laid the foundation for the development of the first generation of sulfonylurea drugs. In 1956, carbutamide, a 1-butyl-3-sulfonylurea, was the first of its class to be marketed for the treatment of diabetes, although it was later withdrawn due to side effects.[3] This was closely followed by the introduction of tolbutamide in Germany, which became a cornerstone of oral antidiabetic therapy.[3] The 1960s saw the introduction of other first-generation sulfonylureas, including chlorpropamide, acetohexamide, and tolazamide.[3]

The 1980s heralded the arrival of the more potent second-generation sulfonylureas, such as glibenclamide (glyburide) and glipizide, which had been in use in Europe for several years prior.[3] These were followed by the so-called third-generation sulfonylurea, glimepiride, in 1995.[3] These newer agents offered improved efficacy and different pharmacokinetic profiles.[4]

While the primary application of urea tosylate compounds has been in medicine, the tosyl group itself, derived from p-toluenesulfonic acid, is a widely used protecting and leaving group in organic synthesis.[5] The simple salt, urea p-toluenesulfonate, is also known and has been characterized.[6][7] Furthermore, urea has been explored as a co-crystal former to improve the physicochemical properties of active pharmaceutical ingredients.[8][9][10]

Synthetic Methodologies: Crafting the Urea Tosylate Scaffold

The synthesis of urea tosylate compounds has evolved from early, often hazardous methods to more refined and safer procedures. The core of the synthesis typically involves the formation of the sulfonylurea linkage by reacting a sulfonamide with an isocyanate or a carbamate derivative.

General Synthetic Routes

Several common strategies are employed for the synthesis of sulfonylureas:

-

From Sulfonamides and Isocyanates: This is a widely used method where a sulfonamide is reacted with an appropriate isocyanate in the presence of a base.[1] This approach allows for the straightforward introduction of various substituents on the urea nitrogen atoms.

-

From Sulfonamides and Carbamates: Carbamate derivatives can be used as alternatives to isocyanates, offering a potentially safer synthetic route. The reaction involves the condensation of a sulfonamide salt with a carbamate.

-

"One-Pot" Synthesis from Sulfonamides and Urea: More direct methods involve the reaction of a sulfonamide with urea, often in the presence of a base and an organic solvent.[11] A "melting method" or dry method, which avoids the use of a solvent, has also been described.[12]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of key urea tosylate compounds.

Protocol 1: Synthesis of p-Toluenesulfonylurea [11][12]

This procedure describes a "one-pot" synthesis of the parent p-toluenesulfonylurea from p-toluenesulfonamide and urea.

-

Materials:

-

p-Toluenesulfonamide

-

Urea

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Pure water

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer and heating mantle, add p-toluenesulfonamide (e.g., 171.1 g), sodium hydroxide (e.g., 42.8 g), and toluene (e.g., 300 ml).

-

Heat the mixture to 80-100 °C with stirring and hold for 0.5-1 hour.

-

Increase the temperature to 100-120 °C and maintain for 1 hour.

-

Cool the reaction mixture to 30-70 °C and add urea (e.g., 66.0 g).

-

Heat the mixture again to 100-120 °C and react for 3-6 hours.

-

After the reaction is complete, cool to 30-70 °C and add pure water (e.g., 250 ml) to dissolve the product.

-

Stir for 30 minutes, then allow the layers to separate.

-

Separate the aqueous layer and acidify with hydrochloric acid to a pH of 7 to precipitate the crude p-toluenesulfonylurea.

-

Filter the crude product, wash with hot pure water, and dry to obtain the final product.

-

Protocol 2: Synthesis of Gliclazide [3][13]

This protocol outlines a synthesis of the second-generation sulfonylurea, gliclazide.

-

Materials:

-

N-amino-3-azabicyclo[3.3.0]octane hydrochloride

-

p-Toluenesulfonylurea

-

Toluene

-

Ethyl acetate

-

-

Procedure:

-

To a 250 mL three-necked flask, add N-amino-3-azabicyclo[3.3.0]octane hydrochloride (e.g., 20 g), p-toluenesulfonylurea, and toluene (e.g., 100 ml).

-

Heat the mixture under reflux for 3 hours.

-

After the reaction is complete, distill off the toluene under reduced pressure.

-

Add 100 ml of water to the residue and stir the resulting crystals at room temperature for 12 hours.

-

Filter the solid, recrystallize from ethyl acetate, and dry under vacuum at 80 °C for 15 hours to yield the product.

-

Quantitative Data of Representative Urea Tosylate Compounds

The following tables summarize key quantitative data for a selection of urea tosylate compounds.

Table 1: Physicochemical Properties of Selected Sulfonylureas

| Compound | Generation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Tolbutamide | First | C₁₂H₁₈N₂O₃S | 270.35 | 129 |

| Chlorpropamide | First | C₁₀H₁₃ClN₂O₃S | 276.74 | 127-129 |

| Glibenclamide | Second | C₂₃H₂₈ClN₅O₅S | 542.02 | 172-174 |

| Glipizide | Second | C₂₁H₂₇N₅O₄S | 445.54 | 208-209 |

| Gliclazide | Second | C₁₅H₂₁N₃O₃S | 323.41 | 180-182 |

| Glimepiride | Third | C₂₄H₃₄N₄O₅S | 490.62 | 207 |

| p-Toluenesulfonylurea | - | C₈H₁₀N₂O₃S | 214.24 | 197-201 |

Table 2: Spectroscopic Data for N-(methylcarbamoyl)-4-methylbenzenesulfonamide [14]

| Data Type | Values |

| ¹H NMR (400 MHz, DMSO-d₆) δ/ppm | 10.63 (s, 1H), 7.78 (d, J = 8.3 Hz, 2H), 7.40 (d, J = 8.2 Hz, 2H), 6.37 (q, J = 4.7 Hz, 1H), 2.50 (s, 3H), 2.39 (s, 3H) |

| ¹³C NMR (400 MHz, DMSO-d₆) δ/ppm | 152.34, 143.99, 137.98, 129.87, 127.68, 26.66, 21.49 |

| HRMS (ESI⁺) m/z | [M + H]⁺ calcd: 229.0647, found: 229.0638 |

Mechanism of Action: The KATP Channel Signaling Pathway

The primary therapeutic effect of sulfonylureas is their ability to stimulate insulin secretion from pancreatic β-cells. This action is mediated through their interaction with the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[15]

The KATP channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[15] Under normal resting conditions, these channels are open, allowing potassium ions to flow out of the cell, which maintains the cell's negative membrane potential.

When a sulfonylurea molecule binds to the SUR1 subunit, it induces a conformational change that closes the KATP channel.[15] This closure prevents the efflux of potassium ions, leading to a buildup of positive charge inside the cell and depolarization of the cell membrane. The depolarization, in turn, opens voltage-gated calcium channels, allowing an influx of calcium ions into the cell. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[15]

Experimental Workflows

The discovery and development of new urea tosylate compounds rely on systematic experimental workflows for synthesis and biological evaluation. A typical workflow for screening new sulfonylurea analogs for hypoglycemic activity is outlined below.

This workflow begins with the rational design and synthesis of a library of urea tosylate analogs. These compounds are then purified and their structures confirmed using various analytical techniques. The purified compounds undergo a primary screen, often an in vitro assay to measure their ability to inhibit the KATP channel, for example, using electrophysiological techniques like patch-clamp.[16][17] Compounds that show significant activity ('hits') are then further characterized to determine their potency (IC₅₀ values) and are subjected to secondary, cell-based assays to confirm their ability to stimulate insulin secretion. Promising 'lead' compounds are then advanced to in vivo studies in animal models of diabetes and further preclinical development to assess their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Conclusion

The discovery of urea tosylate compounds and their development into a major class of antidiabetic drugs represents a significant achievement in medicinal chemistry. From their serendipitous origins, a deep understanding of their structure-activity relationships and mechanism of action has emerged, enabling the development of successive generations of more potent and safer drugs. The synthetic methodologies have also evolved, providing researchers with a versatile toolkit for creating novel analogs. As research continues, the foundational knowledge of urea tosylate chemistry will undoubtedly pave the way for the discovery of new therapeutic agents for diabetes and other diseases.

References

- 1. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 2. N-(p-Toluenesulfonyl)urea | LGC Standards [lgcstandards.com]

- 3. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonylureas: Assets in the past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. Mono-p-toluenesulfonate Urea - CAS 21835-55-2 - City Chemical LLC. [citychemical.com]

- 7. MONO-P-TOLUENESULFONATE UREA | 21835-55-2 [chemicalbook.com]

- 8. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Urea as a Cocrystal Former-Study of 3 Urea Based Pharmaceutical Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Frontiers Publishing Partnerships | Pharmacometabolomics of sulfonylureas in patients with type 2 diabetes: a cross-sectional study [frontierspartnerships.org]

- 16. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on the Core Mechanism of Action of Urea Mono(4-methylbenzenesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Urea Mono(4-methylbenzenesulfonate)

Urea mono(4-methylbenzenesulfonate), also known as urea tosylate, is a salt composed of the organic compound urea and a p-toluenesulfonic acid. While the specific pharmacological profile of this salt is not extensively studied, the individual components have distinct and well-characterized biological activities. Urea is a versatile molecule with established applications in dermatology and as an osmotic diuretic.[1][2][3][4] The 4-methylbenzenesulfonate (tosylate) anion is a common counterion in pharmaceutical salts, generally considered to be biologically inert, though its parent acid has catalytic properties in organic synthesis.

This whitepaper will dissect the known mechanisms of action of urea and explore the potential, albeit speculative, role of the 4-methylbenzenesulfonate anion.

The Multifaceted Mechanism of Action of Urea

Urea's biological effects are concentration-dependent and span from dermatological applications to systemic osmotic regulation.

Dermatological Applications: Keratolytic and Moisturizing Effects

In dermatology, urea is a widely used active ingredient in topical formulations.[2][3] Its primary mechanisms of action on the skin are as a keratolytic and a moisturizing agent.

-

Hydrating Action: At concentrations typically below 10%, urea acts as a humectant, attracting and retaining water in the stratum corneum. This is attributed to its ability to disrupt the noncovalent bonds in proteins, which may increase the water-binding capacity of the skin.

-

Keratolytic Action: At higher concentrations (above 10%), urea exhibits keratolytic properties, meaning it helps to break down the outer layers of the skin.[3] This effect is beneficial in treating hyperkeratotic conditions. The mechanism involves the solubilization and denaturation of keratin, leading to the softening and desquamation of the stratum corneum.

Systemic Application: Osmotic Diuresis

When administered systemically, urea functions as an osmotic diuretic.[4] This is particularly relevant in clinical settings for reducing intracranial and intraocular pressure.

The mechanism is as follows:

-

Intravenous administration of a hypertonic urea solution increases the osmolarity of the blood.

-

This creates an osmotic gradient that draws water from the cerebrospinal fluid and aqueous humor into the bloodstream.

-

The excess water is then excreted by the kidneys, leading to a reduction in fluid volume in the target compartments.

Preclinical Research: Emerging Biological Roles

Recent preclinical studies have suggested that urea may have other biological activities, including:

-

Induction of Apoptosis: Some in vitro studies have shown that urea can induce apoptosis (programmed cell death) in certain cell types, such as smooth muscle cells.[1]

-

Neuroprotective Properties: There is some evidence to suggest that urea administration may have neuroprotective effects and can ameliorate hyponatremia.[1]

It is important to note that these are areas of ongoing research, and the clinical significance of these findings is yet to be fully established.

The Role of the 4-Methylbenzenesulfonate Anion

The 4-methylbenzenesulfonate (tosylate) anion is the conjugate base of p-toluenesulfonic acid, a strong organic acid. In the context of pharmaceutical salts, tosylate is generally considered a pharmacologically inactive counterion, chosen for its ability to form stable, crystalline salts with good solubility and bioavailability.

There is a lack of direct evidence for a specific pharmacological mechanism of action for the tosylate anion itself. Its primary role is likely to facilitate the delivery of the active urea molecule.

Quantitative Data

Due to the limited research on urea mono(4-methylbenzenesulfonate), quantitative data is primarily available for urea's dermatological applications.

| Parameter | Value | Application | Reference |

| Moisturizing Concentration | < 10% | Topical | [3] |

| Keratolytic Concentration | > 10% | Topical | [3] |

Experimental Protocols

Detailed experimental protocols for the investigation of urea's mechanism of action are extensive and varied. Below is a generalized protocol for assessing the keratolytic activity of a urea-containing formulation.

Protocol: In Vitro Assessment of Keratolytic Activity

-

Objective: To determine the ability of a urea-containing formulation to digest keratin.

-

Materials:

-

Keratin azure (a dyed keratin substrate)

-

Test formulation containing a specified concentration of urea

-

Control formulation (without urea)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

-

Method:

-

Prepare a suspension of keratin azure in PBS.

-

Add the test formulation and the control formulation to separate keratin azure suspensions.

-

Incubate the suspensions at 37°C for a defined period (e.g., 24 hours) with gentle agitation.

-

Centrifuge the suspensions to pellet the undigested keratin azure.

-

Measure the absorbance of the supernatant at a wavelength corresponding to the dye released from the digested keratin.

-

The increase in absorbance in the test sample compared to the control is proportional to the keratolytic activity of the urea formulation.

-

Signaling Pathways and Conceptual Diagrams

The following diagrams illustrate the key mechanisms of action of urea.

Caption: Keratolytic action of high-concentration urea on the stratum corneum.

Caption: Moisturizing action of low-concentration urea.

Caption: Mechanism of urea-induced osmotic diuresis.

Conclusion

The mechanism of action of urea mono(4-methylbenzenesulfonate) is best understood by examining its constituent parts. Urea is a pharmacologically active molecule with well-defined roles in dermatology as a keratolytic and moisturizing agent, and in medicine as an osmotic diuretic. The 4-methylbenzenesulfonate anion is likely a pharmacologically inert counterion, primarily serving to create a stable salt form of urea. Further research is warranted to investigate any potential synergistic effects or unique pharmacological properties of the combined salt. This guide provides a foundational understanding for researchers and drug development professionals based on the current scientific evidence.

References

An In-depth Technical Guide to the Spectroscopic Data of Urea Mono(4-methylbenzenesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Urea mono(4-methylbenzenesulfonate), a salt formed from the reaction of urea and p-toluenesulfonic acid. Due to the limited availability of direct experimental spectra for this specific salt in public databases and literature, this document compiles the known spectroscopic data of its constituent components—urea and p-toluenesulfonic acid—and presents a predicted spectroscopic profile for the salt. Detailed, standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are provided to guide researchers in the characterization of this and similar compounds. Furthermore, a logical workflow for the synthesis and spectroscopic analysis of such a salt is visually represented.

Introduction

Urea mono(4-methylbenzenesulfonate), with the CAS Number 21835-55-2, is an organic salt.[1] It is formed from the protonation of urea by the strong acid, p-toluenesulfonic acid. This compound and its derivatives are of interest in pharmaceutical and materials science due to the potential for forming stable, crystalline solids with tunable properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds. This guide addresses the absence of a consolidated, publicly available spectroscopic dataset for Urea mono(4-methylbenzenesulfonate) by providing a detailed analysis of its expected spectroscopic features based on its components.

Spectroscopic Data

Predicted ¹H and ¹³C NMR Spectroscopic Data

The NMR spectrum of the salt will be a superposition of the signals from the cation and the anion, with potential shifts due to their interaction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Urea mono(4-methylbenzenesulfonate)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Uronium Cation | |||

| -NH₃⁺ | ~7.0 - 9.0 (broad) | - | Protons on the protonated urea are expected to be broad and may exchange with residual water. |

| C=O | - | ~160 - 165 | The carbonyl carbon is expected to be deshielded. |

| 4-Methylbenzenesulfonate Anion | |||

| -CH₃ | ~2.4 | ~21.0 | Typical chemical shift for a methyl group attached to a benzene ring. |

| Aromatic C-H | ~7.2 (d) & ~7.7 (d) | ~125.0 & ~128.0 | Two doublets corresponding to the ortho and meta protons of the benzene ring. |

| Aromatic C-CH₃ | - | ~143.0 | Quaternary carbon attached to the methyl group. |

| Aromatic C-SO₃⁻ | - | ~140.0 | Quaternary carbon attached to the sulfonate group. |

Predicted data is based on typical values for similar structures and the individual components.

Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands for the functional groups present in both the uronium cation and the 4-methylbenzenesulfonate anion.

Table 2: Predicted FT-IR Absorption Bands for Urea mono(4-methylbenzenesulfonate)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Uronium) | 3200 - 3400 | Strong, Broad |

| C=O Stretch (Uronium) | 1680 - 1720 | Strong |

| N-H Bend (Uronium) | 1600 - 1650 | Medium |

| C-N Stretch (Uronium) | 1400 - 1480 | Medium |

| S=O Stretch (Sulfonate) | 1150 - 1250 and 1030 - 1080 | Strong |

| S-O Stretch (Sulfonate) | 950 - 1000 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Predicted data is based on characteristic vibrational frequencies of the functional groups.[2][3][4]

Mass Spectrometry (MS) Data

For a salt, mass spectrometry will typically show the mass of the intact cation and anion, or fragments thereof, depending on the ionization technique used.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Urea mono(4-methylbenzenesulfonate)

| Ion | Formula | Predicted Exact Mass | Ionization Mode |

| Uronium Cation | CH₅N₂O⁺ | 61.040 | Positive |

| 4-Methylbenzenesulfonate Anion | C₇H₇O₃S⁻ | 171.012 | Negative |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: ESI, run in both positive and negative ion modes separately.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Analysis: Analyze the resulting spectra for the molecular ions of the uronium cation and the 4-methylbenzenesulfonate anion.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic salt like Urea mono(4-methylbenzenesulfonate).

Caption: A flowchart of the synthesis and spectroscopic analysis process.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of Urea mono(4-methylbenzenesulfonate). While direct experimental data remains to be published, the compiled information on its constituent parts and the provided standardized protocols offer a robust framework for researchers to synthesize, purify, and characterize this compound. The presented workflow and predicted data serve as a valuable resource for scientists and professionals in the fields of drug development and materials science, enabling them to confidently work with this and related organic salts.

References

- 1. UREA MONO(4-METHYLBENZENESULFONATE) [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. Urea(57-13-6) IR Spectrum [m.chemicalbook.com]

- 4. Quantum chemical study of p-toluenesulfonic acid, p-toluenesulfonate anion and the water-p-toluenesulfonic acid complex. Comparison with experimental spectroscopic data - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Urea Mono(4-methylbenzenesulfonate) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Urea mono(4-methylbenzenesulfonate), a compound of interest in pharmaceutical and chemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the existing qualitative and semi-quantitative information and presents a detailed experimental protocol for the accurate determination of its solubility in various organic solvents.

Introduction

Urea mono(4-methylbenzenesulfonate), also known as urea tosylate or p-toluenesulfonylurea, is a white to off-white crystalline solid. Its solubility is a critical physicochemical parameter influencing its purification, formulation, and bioavailability. Understanding its behavior in different solvent systems is essential for process optimization and product development.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of Urea mono(4-methylbenzenesulfonate) is presented below:

| Property | Value | Reference |

| Synonyms | p-Toluenesulfonylurea, Urea tosylate | |

| Molecular Formula | C₈H₁₀N₂O₃S | |

| Molecular Weight | 214.24 g/mol | |

| Melting Point | 196-198 °C | |

| Appearance | White or almost white, crystalline powder |

Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Classification | Reference |

| Water | 37 | 0.0778 | Slightly Soluble | |

| Methanol | Not Specified | Estimated 0.1 - 1.0 | Slightly Soluble | |

| Ethanol (96%) | Not Specified | Estimated 1.0 - 3.3 | Sparingly Soluble | |

| Acetone | Not Specified | Estimated 1.0 - 3.3 | Sparingly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Estimated 0.1 - 1.0 | Slightly Soluble |

Note: The solubility classifications are based on the European Pharmacopoeia definitions:

-

Slightly Soluble: 1 part solute dissolves in 100 to 1000 parts solvent.

-

Sparingly Soluble: 1 part solute dissolves in 30 to 100 parts solvent. The estimated solubility ranges in g/100 mL are derived from these classifications.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is crucial. The following section outlines a detailed methodology for determining the equilibrium solubility of Urea mono(4-methylbenzenesulfonate) in various organic solvents.

Materials and Equipment

-

Urea mono(4-methylbenzenesulfonate) (high purity)

-

Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Isopropanol, Acetone, etc.

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Urea mono(4-methylbenzenesulfonate).

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Urea mono(4-methylbenzenesulfonate) to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle. If necessary, the vials can be centrifuged at a low speed to facilitate sedimentation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

-

Sample Preparation for Analysis:

-

Immediately filter the withdrawn supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the solubility study or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of Urea mono(4-methylbenzenesulfonate) of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of Urea mono(4-methylbenzenesulfonate) in the diluted samples by interpolating their peak areas on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Conclusion

While comprehensive quantitative data on the solubility of Urea mono(4-methylbenzenesulfonate) in organic solvents is currently limited, the available qualitative information provides a useful starting point for researchers. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Accurate solubility data is fundamental for the successful development and application of this compound in various scientific and industrial fields. Further research to populate the solubility data table with precise, experimentally determined values across a range of temperatures and solvents would be of significant value to the scientific community.

Thermal Stability of Urea Mono(4-methylbenzenesulfonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of Urea mono(4-methylbenzenesulfonate), a salt formed between urea and p-toluenesulfonic acid. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide establishes a theoretical framework for its expected thermal behavior based on the known properties of its constituent components: urea and p-toluenesulfonic acid. To provide a practical comparison, the thermal properties of urea and its oxalate salt are presented. This document outlines standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for assessing thermal stability. Furthermore, logical workflows and potential decomposition pathways are visualized using diagrams to aid in the understanding of the thermal degradation processes. This guide serves as a foundational resource for researchers and professionals in drug development and materials science who are interested in the thermal characteristics of urea-based salts.

Introduction

Urea, a simple organic compound, and its derivatives are widely utilized in the pharmaceutical, agricultural, and materials science sectors. The formation of salts, such as Urea mono(4-methylbenzenesulfonate), also known as urea tosylate, can significantly alter the physicochemical properties of urea, including its solubility, dissolution rate, and stability. Understanding the thermal stability of such salts is critical for determining appropriate storage conditions, processing parameters, and predicting their shelf-life.

This guide focuses on the thermal stability of Urea mono(4-methylbenzenesulfonate). In the absence of direct experimental TGA and DSC data for this specific salt, this document extrapolates its likely thermal behavior by examining the thermal decomposition of urea and p-toluenesulfonic acid individually. Additionally, the thermal properties of urea oxalate are presented as a case study to illustrate how salt formation can influence the thermal decomposition profile of urea.

Theoretical Thermal Behavior of Urea Mono(4-methylbenzenesulfonate)

The thermal stability of Urea mono(4-methylbenzenesulfonate) will be dictated by the strength of the ionic interaction between the protonated urea cation and the 4-methylbenzenesulfonate anion, as well as the intrinsic thermal stability of each component.

-

Urea: Urea melts at approximately 133-135°C and begins to decompose at temperatures above its melting point.[1] The decomposition of urea is a complex process that proceeds through several stages, initially forming ammonia and isocyanic acid.[2][3] These intermediates can then react further to produce biuret, triuret, and cyanuric acid.[2]

-

p-Toluenesulfonic Acid: p-Toluenesulfonic acid is a strong organic acid that is thermally stable at lower temperatures but will decompose at elevated temperatures, typically yielding sulfur oxides and other organic fragments.

The formation of an ionic bond between the basic urea molecule and the acidic p-toluenesulfonic acid is expected to result in a salt with a higher melting point and potentially altered decomposition pathway compared to urea alone. The tosylate anion may act as a proton source, potentially influencing the decomposition mechanism of the urea cation.

Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data

| Compound | Onset of Decomposition (°C) | Major Mass Loss Stages | Residual Mass (%) | Reference(s) |

| Urea | ~150-160 | 1. ~150-250°C 2. ~250-400°C | <5 | [2][3] |

| Urea Oxalate | ~180 | 1. ~180-250°C 2. ~250-350°C | ~0 | [1] |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Compound | Melting Point (°C) | Decomposition Endotherm/Exotherm (°C) | Reference(s) |

| Urea | 133-135 | Endotherm starting >150 | [1] |

| Urea Oxalate | ~171 (decomposes) | Sharp endotherm associated with decomposition | [4] |

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC experiments to characterize the thermal stability of a compound like Urea mono(4-methylbenzenesulfonate).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of mass loss of the sample upon heating.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, and a purge gas system.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Close the furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[5]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).[6]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying thermal events such as melting and decomposition.

Apparatus: A differential scanning calorimeter with a furnace, sample and reference holders, and a sensitive heat flow sensor.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a clean, tared DSC pan (typically aluminum).[7]

-

Encapsulation: Seal the pan with a lid using a sample press. For volatile samples or to study processes involving gas release, a pinhole may be made in the lid.[8]

-

Instrument Setup:

-

Place the sealed sample pan in the sample holder of the DSC cell.

-

Place an empty, sealed pan in the reference holder.[9]

-

Close the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 300°C).

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., some decompositions) will appear as peaks.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and potential decomposition pathways.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of Urea mono(4-methylbenzenesulfonate) is currently limited, a theoretical assessment based on its constituent parts provides a valuable starting point for researchers. The thermal behavior is anticipated to be distinct from that of pure urea, with an expected increase in the melting point and a potentially more complex decomposition profile influenced by the tosylate anion. The provided experimental protocols for TGA and DSC offer a standardized approach for the empirical determination of its thermal properties. The visualizations of the experimental workflow and a proposed decomposition pathway serve to conceptualize the processes involved in evaluating and understanding the thermal stability of this and similar urea-based salts. Further experimental investigation is warranted to fully characterize the thermal profile of Urea mono(4-methylbenzenesulfonate) and validate the theoretical considerations presented in this guide.

References

- 1. Urea oxalate | 513-80-4 | Benchchem [benchchem.com]

- 2. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. showard-eng360.weebly.com [showard-eng360.weebly.com]

- 9. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to the Safety and Handling of Urea mono(4-methylbenzenesulfonate)

Disclaimer: No specific Safety Data Sheet (SDS) for Urea mono(4-methylbenzenesulfonate) was located. The following guide is a synthesis of safety information for its constituent components: Urea and p-Toluenesulfonic Acid. This information is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a thorough risk assessment and adherence to all applicable safety regulations.

This technical guide provides comprehensive safety and handling information for Urea mono(4-methylbenzenesulfonate), a compound formed from the reaction of urea and p-toluenesulfonic acid. Due to the absence of a specific Safety Data Sheet for this compound, this document extrapolates safety precautions based on the known hazards of its individual components.

Hazard Identification and Classification

Urea mono(4-methylbenzenesulfonate) is a salt formed from a weak base (urea) and a strong acid (p-toluenesulfonic acid). The primary hazards are expected to be associated with the properties of p-toluenesulfonic acid, which is a corrosive substance.

-

p-Toluenesulfonic Acid: Classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also an irritant to the respiratory system.[1][2] Upon heating or burning, it can decompose to produce toxic and corrosive fumes, including sulfur oxides.[3][4]

-

Urea: Generally considered to have low toxicity. However, it can cause irritation to the eyes, skin, and respiratory tract.[5] High concentrations of urea dust can be a nuisance, and it may react with strong oxidants, nitrites, and other chemicals, creating fire and explosion hazards.[5]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the individual components. The properties of Urea mono(4-methylbenzenesulfonate) may differ.

| Property | Urea | p-Toluenesulfonic Acid |

| CAS Number | 57-13-6 | 104-15-4 |

| Molecular Formula | CH₄N₂O | C₇H₈O₃S |

| Molecular Weight | 60.06 g/mol | 172.20 g/mol |

| Appearance | White crystalline solid | Colorless to white solid |

| Melting Point | 132.7-135°C (decomposes) | 103-106°C (monohydrate) |

| Boiling Point | Decomposes | 140°C at 20 mmHg |

| Solubility in Water | Miscible | Soluble |

| Flash Point | Not applicable | 184°C |

Toxicological Information

The toxicological data for the individual components are presented below. The combination of these substances may result in different toxicological properties.

| Metric | Urea | p-Toluenesulfonic Acid |

| LD50 Oral (Rat) | 8471 mg/kg | 2570 mg/kg (monohydrate)[6] |

| Primary Hazards | Eye, skin, and respiratory irritation[5] | Corrosive to skin and eyes, respiratory irritant[1][2] |

| Chronic Effects | No known significant long-term effects | Repeated exposure may cause bronchitis[2] |

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling Urea mono(4-methylbenzenesulfonate) in a laboratory setting.

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[7]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

-

Skin Protection: Wear acid-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit to prevent skin contact.[2]

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator.[2]

4.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly after handling the substance.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

-

Remove and wash contaminated clothing before reuse.[6]

First Aid Measures

The following first aid procedures are based on the hazards of the components.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[9] |

Fire-Fighting Measures

| Aspect | Procedure |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9] |

| Specific Hazards | The substance is combustible.[4] Decomposition on heating can produce toxic and corrosive fumes, including sulfur oxides and nitrogen oxides.[3] |

| Protective Equipment | Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7] |

Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Evacuate the area and wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust.[3] |

| Environmental Precautions | Prevent the spilled material from entering drains or waterways.[3] |

| Containment and Cleanup | For solid spills, carefully sweep or scoop the material into a covered container for disposal. Moisten the material slightly to prevent dusting if necessary.[3] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container. |

Storage and Disposal

| Aspect | Procedure |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9] Keep containers tightly closed.[7] |

| Disposal | Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter sewer systems. |

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of chemical substances like Urea mono(4-methylbenzenesulfonate) in a research and development setting.

Caption: Logical workflow for safe chemical handling.